2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyrimidine moiety. The final step involves the formation of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted oxadiazole derivatives .
Scientific Research Applications
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine include other oxadiazole derivatives and compounds containing pyrimidine and piperidine moieties. Examples include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Imidazole-containing compounds
- Indole derivatives
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-12(2)15-19-14(23-20-15)10-21-8-3-5-13(9-21)11-22-16-17-6-4-7-18-16/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZSGSUQVJYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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